N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide
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Description
N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFOA is a white, crystalline solid that is soluble in organic solvents and has a molecular formula of C14H17F2NO3.
Scientific Research Applications
Coordination Chemistry : Oxamidato complexes, such as N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide, have been extensively studied for their coordinating properties, especially in the formation of copper(II) complexes. These studies have explored the influence of steric constraints on complex formation, providing insights into the coordination behavior of these compounds (Lloret et al., 1992).
Bimetallic Complexes and Cytotoxicity : Research has been conducted on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands. These studies have included the synthesis and characterization of these complexes, along with investigations into their cytotoxic activities, reactivities towards DNA and protein (Li et al., 2012).
Structural Analysis and Magnetic Behavior : The structural and magnetic properties of dicopper complexes of N,N'-bis[2,2-dimethyl-4-(2-hydroxyphenyl)-3-aza-3-buten] oxamide have been a subject of study. These investigations have focused on the crystal structure and the magnetic interactions within these compounds (Costes et al., 1995).
Chemiluminescence Applications : N-trifluoromethyl sulfonyl oxamides, a class related to oxamides, have been discovered to be highly efficient in chemiluminescent reactions. This has implications for the development of novel chemiluminescent materials and analytical methods (Tseng et al., 1979).
Supramolecular Structures and Anticancer Activities : Studies have explored the synthesis and structure of dicopper(II) complexes bridged by N,N'-bis(substituted)oxamide ligands. These complexes have been shown to interact with DNA and proteins, and have demonstrated in vitro anticancer activities (Zheng et al., 2015).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-9-4-3-7(13)5-8(9)14/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMDTKBLYCWZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide |
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